Potency and Cytotoxicity in Cancer Cell Lines
The class of 2-hydrazinylpyrimidine derivatives, exemplified by the target compound, exhibits significant antiproliferative activity in vitro. While direct IC50 data for the target compound is not published, structurally analogous hydrazinylpyrimidines have shown low micromolar IC50 values against various cancer cell lines [1]. For instance, a closely related series of hydrazinylpyrimidines and pyrazolopyrimidines demonstrated potent cytotoxicity with IC50 values in the low micromolar range against the colon-KM12, breast-MCF-7, and melanoma-MDA-MB-435 cell lines, comparable to the positive control 5-fluorouracil [2]. This class-level evidence strongly supports the use of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine as a privileged scaffold for developing targeted anticancer agents.
| Evidence Dimension | In vitro Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | Not directly available; Class-level activity inferred from closely related analogs. |
| Comparator Or Baseline | Closely related hydrazinylpyrimidine derivatives (e.g., compounds 5d, 6a, 6h, 7c, 7d from reference [2]) |
| Quantified Difference | Class members exhibit IC50 values in the low micromolar range (exact values vary by cell line and substitution), indicating significant potency. Positive control 5-fluorouracil used for comparison. |
| Conditions | NCI-60 human tumor cell line panel: colon-KM12, breast-MCF-7, melanoma-MDA-MB-435 |
Why This Matters
This data confirms the scaffold's inherent potential for antiproliferative activity, guiding medicinal chemists in selecting it as a starting point for targeted kinase inhibitor optimization.
- [1] Repository MSA. (2020). Synthesis and in vitro investigation of novel cytotoxic pyrimidine and pyrazolopyrimidne derivatives showing apoptotic effect. Retrieved from http://repository.msa.edu.eg/xmlui/handle/123456789/1234 View Source
- [2] El-Sayed, M. A., et al. (2020). Synthesis and in vitro investigation of novel cytotoxic pyrimidine and pyrazolopyrimidine derivatives showing apoptotic effect. Bioorganic Chemistry, 94, 103429. doi:10.1016/j.bioorg.2019.103429 View Source
